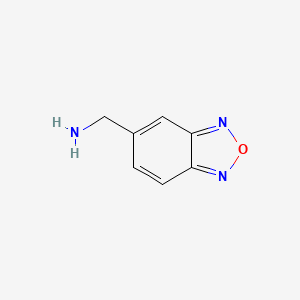

1H-吲唑-3-甲酰胺

描述

Synthesis Analysis

The synthesis of ACHMINACA involves intricate chemical processes. Researchers have employed various methods, including gas chromatography–mass spectrometry , high-resolution liquid chromatography–mass spectrometry , and spectroscopic techniques such as nuclear magnetic resonance , Raman , and infrared spectroscopies . These methods allow for accurate identification and characterization of ACHMINACA.

科学研究应用

Antitumor Activity

1H-Indazole-3-carboxamide derivatives have been studied for their antitumor activity . A series of indazole derivatives were designed and synthesized, and their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) were evaluated . Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line .

Cell Apoptosis

Compound 6o, a derivative of 1H-Indazole-3-carboxamide, was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This indicates that 1H-Indazole-3-carboxamide could be a promising scaffold to develop an effective and low-toxic anticancer agent .

Kinase Inhibitors

Indazole derivatives, including 1H-Indazole-3-carboxamide, are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .

Antihypertensive Agents

Indazole-containing heterocyclic compounds, including 1H-Indazole-3-carboxamide, have a wide variety of medicinal applications as antihypertensive agents .

Antidepressant Agents

1H-Indazole-3-carboxamide and its derivatives have also been used as antidepressant agents .

Anti-inflammatory Agents

1H-Indazole-3-carboxamide has been used in the development of anti-inflammatory agents .

Antibacterial Agents

1H-Indazole-3-carboxamide and its derivatives have shown potential as antibacterial agents .

Treatment of Respiratory Diseases

Indazoles, including 1H-Indazole-3-carboxamide, can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

属性

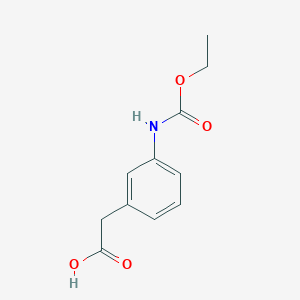

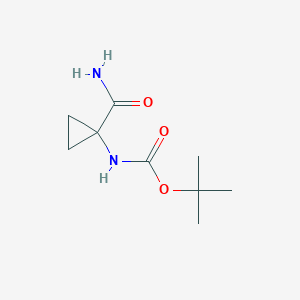

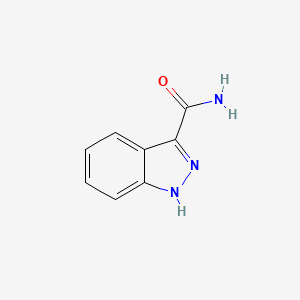

IUPAC Name |

1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(12)7-5-3-1-2-4-6(5)10-11-7/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITBWPUMEUDVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610124 | |

| Record name | 1H-Indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indazole-3-carboxamide | |

CAS RN |

90004-04-9 | |

| Record name | 1H-Indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of 1H-Indazole-3-carboxamide derivatives, particularly in the context of synthetic cannabinoids?

A1: 1H-Indazole-3-carboxamide derivatives, when designed as SCRAs, primarily target cannabinoid receptors, particularly the CB1 receptor. [, , ] These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes.

Q2: How does the binding of 1H-Indazole-3-carboxamides to CB1 receptors differ from that of Δ9-tetrahydrocannabinol (Δ9-THC)?

A2: While both compound classes activate CB1 receptors, synthetic cannabinoids like AB-CHMINACA, AB-PINACA, and FUBIMINA, all containing the 1H-Indazole-3-carboxamide core, act as full agonists, demonstrating higher efficacy than the partial agonist Δ9-THC. [] This difference in efficacy contributes to the often more potent and unpredictable effects of synthetic cannabinoids.

Q3: Beyond CB1 agonism, what other pharmacological activities have been explored for 1H-Indazole-3-carboxamide derivatives?

A3: Researchers have investigated 1H-Indazole-3-carboxamide derivatives as potential therapeutic agents for various conditions by targeting different pathways. For instance, specific derivatives have shown promising results as selective serotonin 4 receptor ligands, particularly as antagonists. [] Additionally, other derivatives exhibit potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β), making them potential candidates for treating mood disorders, neurodegenerative diseases, and cancers. [, ]

Q4: What is the molecular formula and molecular weight of the parent compound 1H-Indazole-3-carboxamide?

A4: The molecular formula of 1H-Indazole-3-carboxamide is C8H7N3O, and its molecular weight is 161.16 g/mol.

Q5: How do researchers typically confirm the structure of newly synthesized 1H-Indazole-3-carboxamide derivatives?

A5: Scientists employ a combination of analytical techniques to characterize new 1H-Indazole-3-carboxamide derivatives. These include gas chromatography-mass spectrometry (GC-MS), infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HR-MS). [, , , ] These methods provide information about the molecular weight, fragmentation pattern, functional groups, and connectivity of atoms within the molecule.

Q6: How do structural modifications of the 1H-Indazole-3-carboxamide core affect the compound's activity and potency, particularly regarding CB1 receptor activation?

A6: The structure-activity relationship of 1H-Indazole-3-carboxamide derivatives is complex and highly sensitive to even minor modifications. For example, introducing a fluorine atom at the 5-position of the pentyl chain in compounds like 5F-PB-22 and 5F-AB-PINACA can significantly alter their binding affinity for CB1 receptors, impacting their potency and duration of effects. [, ]

Q7: Have researchers investigated the impact of substituent changes on the adamantyl group in adamantyl-containing 1H-Indazole-3-carboxamides?

A7: Yes, studies on adamantyl-containing 1H-Indazole-3-carboxamides like AKB48 and 5F-AKB48 have shown that variations in the adamantyl substituents can impact their affinity and selectivity for CB1 and CB2 receptors. [] These modifications can influence the compounds' pharmacological and toxicological profiles.

Q8: What are the primary metabolic pathways involved in the breakdown of 1H-Indazole-3-carboxamide-based synthetic cannabinoids?

A8: Common metabolic pathways for 1H-Indazole-3-carboxamide-based synthetic cannabinoids include hydroxylation, oxidative defluorination (for fluorinated analogs), dealkylation, and conjugation reactions like glucuronidation. [, , , ] The specific metabolic profile can vary considerably depending on the compound's structure and the species in which metabolism is studied.

Q9: How does the metabolism of 5-fluoro analogs of 1H-Indazole-3-carboxamide SCRAs differ from their non-fluorinated counterparts?

A9: 5-Fluoro analogs, like 5F-AB-PINACA, often undergo oxidative defluorination, leading to the formation of 5-hydroxypentyl and pentanoic acid metabolites, which are not typically observed with their non-fluorinated counterparts. [] This difference in metabolism can impact the detection window and interpretation of toxicological findings.

Q10: What analytical techniques are commonly employed for the detection and quantification of 1H-Indazole-3-carboxamide derivatives and their metabolites in biological samples?

A10: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HR-MS) are frequently used techniques for analyzing 1H-Indazole-3-carboxamide derivatives and their metabolites in various matrices, including blood, urine, and hair. [, , , ] These methods provide high sensitivity and selectivity, essential for detecting trace amounts of these compounds in complex biological samples.

Q11: Can gas chromatography-mass spectrometry (GC-MS) be used to analyze 1H-Indazole-3-carboxamide derivatives?

A11: While LC-MS/MS and HR-MS are preferred for their sensitivity and ability to analyze polar metabolites directly, GC-MS can be employed for the analysis of some 1H-Indazole-3-carboxamide derivatives, especially after derivatization to increase their volatility. [, , ]

Q12: What are some of the reported adverse effects associated with the use of synthetic cannabinoids containing the 1H-Indazole-3-carboxamide core?

A12: The use of synthetic cannabinoids, including those based on the 1H-Indazole-3-carboxamide structure, has been linked to a range of adverse effects, some severe and life-threatening. [, ] These include but are not limited to:

- Cardiovascular: Tachycardia, hypertension, and in rare cases, acute myocardial infarction []

- Neurological: Agitation, anxiety, paranoia, hallucinations, seizures, and loss of consciousness []

- Metabolic: Hypoglycemia []

Q13: What are some of the ongoing research areas and future directions for 1H-Indazole-3-carboxamide derivatives beyond their use as synthetic cannabinoids?

A13: Research on 1H-Indazole-3-carboxamide derivatives extends beyond their association with synthetic cannabinoids. Promising avenues include:

- Drug Design & Development: Developing safer and more selective 1H-Indazole-3-carboxamide-based drugs targeting serotonin receptors, GSK-3β, and other therapeutic targets for various diseases. [, , ]

- Metabolic Profiling: Further elucidating the metabolic pathways of these compounds in different species to facilitate forensic investigations and potentially identify novel biomarkers. [, , ]

- Drug-Drug Interactions: Investigating the potential for drug-drug interactions with 1H-Indazole-3-carboxamide derivatives, particularly focusing on their inhibitory effects on cytochrome P450 (CYP) enzymes like CYP3A4 and UGT1A9. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321080.png)

![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)

![Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-](/img/structure/B1321089.png)